molecular formula C12H15ClN2O B14681971 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea CAS No. 33059-84-6

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea

Cat. No.: B14681971
CAS No.: 33059-84-6
M. Wt: 238.71 g/mol
InChI Key: DMWZKJCRNDXAFH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is a synthetic chemical compound of significant interest in exploratory medicinal chemistry and cancer research. This molecule features a 2-chloroethyl group and a 2-phenylcyclopropyl moiety attached to a urea core, a structure that suggests potential as an alkylating agent. Researchers are investigating this compound for its potential antiproliferative effects, drawing parallels to the mechanism of action of established nitrosourea-based chemotherapeutic agents such as semustine and lomustine . These related compounds are known to exert cytotoxic effects by decomposing into reactive intermediates that promote the formation of DNA interstrand cross-links, thereby inhibiting DNA replication and transcription in rapidly dividing cells . The incorporation of the rigid 2-phenylcyclopropyl group may influence the compound's binding affinity and metabolic stability, presenting a valuable variable for structure-activity relationship (SAR) studies. The primary research applications for this compound are in the fields of oncology and pharmacology, where it is used as a tool molecule in in vitro assays to study its effects on cell proliferation and to elucidate its precise mechanism of action. It may also serve as a key intermediate in the synthesis of more complex molecules for biological evaluation. This product is intended for use by qualified researchers in a controlled laboratory setting. Intended Use: For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

33059-84-6

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-phenylcyclopropyl)urea

InChI

InChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,15,16)

InChI Key

DMWZKJCRNDXAFH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NC(=O)NCCCl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea typically involves the reaction of 2-phenylcyclopropylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Phenylcyclopropylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Condensation Reactions

The urea moiety can participate in condensation reactions with electrophiles, influenced by its chloroethyl and cyclopropyl substituents. For example:

  • Electrophilic Attack : The chloroethyl group may act as a leaving group under nucleophilic conditions, enabling cross-linking or adduct formation.

  • Cyclopropyl Reactivity : The phenylcyclopropyl group could undergo ring-opening reactions under specific conditions (e.g., acidic or thermal stress), though this is less documented.

Nucleophilic Substitution

The chloroethyl group’s reactivity is a key feature:

  • Mechanism : Chloride acts as a leaving group, enabling substitution with nucleophiles (e.g., hydroxide, amines).

  • Conditions : Typically requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .

Hydrolysis and Degradation

Urea derivatives are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Breaks the urea into carbamic acid derivatives, potentially releasing CO₂ and forming amines .

  • Basic Hydrolysis : Converts urea into ammonium carbamate intermediates, leading to amines and bicarbonate .

Comparison with Analogous Compounds

Compound Key Structural Features Reactivity Differences
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)ureaCyclopropyl ring, chloroethyl groupEnhanced stability due to cyclopropyl’s strain; chloroethyl enables substitution
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)ureaTwo cyclopropyl ringsIncreased steric hindrance; similar substitution potential
1-(2-Chloroethyl)-3-(m-chlorophenyl)ureaChlorophenyl substituentElectron-withdrawing chlorine may alter electrophilicity

Biological and Pharmaceutical Relevance

While not directly detailed in the provided sources, analogous ureas (e.g., nitrosourea derivatives) are studied for anticancer activity via kinase inhibition. The chloroethyl group’s alkylating potential and the cyclopropyl moiety’s lipophilicity may contribute to targeting specific biological pathways.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phenylcyclopropyl group may enhance binding affinity and specificity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The biological activity of chloroethyl-substituted ureas is influenced by the substituent on the urea’s nitrogen. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Compound Molecular Formula Substituent logP Key Features
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea C₁₂H₁₄ClN₂O* 2-Phenylcyclopropyl ~2.5† High hydrophobicity; strained cyclopropane ring
1-(2-Chloroethyl)-3-(2-propylphenyl)urea C₁₂H₁₇ClN₂O 2-Propylphenyl N/A Linear alkyl chain; moderate lipophilicity
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea C₁₀H₁₇ClN₂O Dicyclopropylmethyl 2.12 Compact bicyclic structure; moderate solubility
1-(2-Chloroethyl)-3-(2-chloro-phenothiazin-10-yl)propylurea C₁₉H₂₀Cl₂N₃OS Phenothiazine-propyl N/A Aromatic heterocycle; high dipole moment (δμ = 4.2 D)

*Inferred from analogs; †Estimated based on cyclopropane’s contribution to hydrophobicity.

Cytotoxic Activity and Mechanisms

  • Phenothiazine Derivatives: Compounds like 1-(2-chloroethyl)-3-(2-chloro-phenothiazin-10-yl)propylurea exhibit high cytotoxicity, correlating with their dipole moments (δμ) and molecular orbital energies (e.g., π-LUMO = -1.2 eV). The chloroethyl group facilitates alkylation, while the phenothiazine moiety enhances DNA intercalation .
  • Dicyclopropylmethyl Analogs : The compact dicyclopropylmethyl group in 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea may improve blood-brain barrier penetration due to moderate logP (2.12), though cytotoxic data are unavailable .

Comparison with Chloroethylnitrosoureas

While nitrosoureas (e.g., BCNU, CCNU) differ by the presence of a nitroso group, their mechanisms offer context for chloroethyl urea derivatives:

Mechanistic Differences

Property Chloroethyl Ureas Chloroethylnitrosoureas (e.g., BCNU)
Alkylation Direct chloroethyl transfer to DNA Chloroethyl transfer via spontaneous decomposition
Carbamoylation Absent Present (nitroso group decomposes to isocyanates)
DNA Damage Single-strand breaks (SSBs) Interstrand cross-links (ICLs) and SSBs
Toxicity Lower (no carbamoylating metabolites) Higher (carbamoylation inhibits DNA repair)

Mechanistic Implications and Optimization

  • Structural modifications (e.g., cyclopropane rings) may enhance DNA adduct stability .
  • Solubility and Distribution : High logP (e.g., ~2.5 for the target compound) aligns with ’s recommendation for optimal solubility in antitumor agents .
  • Dipole Moments: Phenothiazine ureas with high δμ (>4 D) show superior cytotoxicity, suggesting that the target compound’s dipole (influenced by phenylcyclopropyl) could be a key predictor of activity .

Biological Activity

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea, identified by its CAS number 33059-84-6, is a synthetic compound with notable potential in pharmaceutical research, particularly in oncology. This compound features a urea functional group linked to a chloroethyl group and a phenylcyclopropyl moiety, which contributes to its unique biological activity. This article explores its biological interactions, particularly its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}ClN2_{2}O, with a molecular weight of approximately 238.713 g/mol. The structural characteristics of this compound allow for modifications that may enhance its efficacy against specific cancer cell lines.

Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression, particularly targeting mutations such as JAK2 V617F. The presence of the chloroethyl and phenylcyclopropyl groups can stabilize or destabilize intermediates during biological reactions, influencing its interaction with various macromolecules like proteins and nucleic acids.

Biological Activity and Anticancer Potential

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant biological activity in cancer research. Its structural features are believed to modulate biological pathways relevant to tumor growth and survival.
  • Interaction Profiles : Investigations into the interaction profiles of this compound reveal that it may bind to various biological macromolecules, which is crucial for understanding its mechanism of action as an anticancer agent.
  • Case Studies :
    • A study conducted on cell lines exhibiting JAK2 mutations showed that compounds structurally similar to this compound could inhibit cell proliferation effectively.
    • Another investigation focused on the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound for further development.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundUrea linked to chloroethyl and cyclopropylPotential anticancer activity via JAK2 inhibition
1-(2-Chloroethyl)-3-(2-indanyl)ureaUrea linked to chloroethyl and indanylDifferent cyclic structure may affect activity
1-(2-Chloroethyl)-3-(3-phenylpropyl)ureaUrea linked to chloroethyl and phenylpropylLonger aliphatic chain could influence solubility
1-(2-Chloroethyl)-3-(4-methoxyphenyl)ureaUrea linked to chloroethyl and methoxyphenylMethoxy group may enhance lipophilicity

Synthesis Pathways

The synthesis of this compound can be achieved through various methods that require careful control of reaction conditions to achieve high yields and purity. The synthetic pathways often involve reactions between urea derivatives and chloroethyl compounds under specific catalytic conditions.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of urea derivatives typically involves coupling chloroethylamine with substituted phenylcyclopropyl isocyanates. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
  • Temperature Control : Maintain reaction temperatures between 0–5°C during isocyanate addition to prevent side reactions.
  • Catalysis : Lewis acids like ZnCl₂ (1–5 mol%) can enhance coupling efficiency .

Q. Table 1: Representative Reaction Conditions

ParameterOptimal Range
SolventTHF, DCM (anhydrous)
Temperature0–5°C (isocyanate addition)
CatalystZnCl₂ (1–5 mol%)
Reaction Time12–24 hours

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve bond angles and spatial arrangement. For example, similar Ru-complexed urea derivatives exhibit a "three-legged piano-stool" geometry with Ru–N and Ru–Cl bond lengths of ~2.05–2.10 Å and ~2.35–2.40 Å, respectively .
  • NMR Spectroscopy : Use 1^1H NMR to confirm urea NH peaks (δ 8.5–9.5 ppm) and 13^{13}C NMR to identify carbonyl carbons (δ 155–160 ppm).

Q. Table 2: Key Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a = 15.0947, b = 13.3402, c = 15.4847
β Angle116.026°
Volume (ų)2801.9

Advanced Research Questions

Q. How do intermolecular interactions in the solid state influence the stability and reactivity of this compound?

Methodological Answer:

  • Hydrogen Bonding : Urea NH groups form strong N–H⋯Cl interactions (2.8–3.2 Å) with adjacent chloride ions, stabilizing dimeric structures .
  • Weak Interactions : C–H⋯O bonds between carbonyl groups and solvent molecules (e.g., CHCl₃) may influence solubility and crystallinity.

Q. Experimental Strategy :

  • Conduct variable-temperature XRD to study thermal stability.
  • Compare Hirshfeld surfaces to quantify interaction strengths.

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed across different studies?

Methodological Answer:

  • Dynamic Effects : Use VT-NMR (variable temperature) to assess conformational exchange. For example, splitting in 1^1H NMR signals may arise from restricted rotation of the phenylcyclopropyl group.
  • Solvent Screening : Test polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to differentiate hydrogen-bonding effects.

Case Study :
In related nitrosoureas, conflicting 13^{13}C NMR data for carbonyl carbons (δ 155–165 ppm) were resolved by standardizing solvent and concentration .

Q. What computational models predict the metabolic pathways of chloroethylurea derivatives, and how do they correlate with experimental cytotoxicity data?

Methodological Answer:

  • Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP3A4) catalyze denitrosation or hydroxylation. Use docking simulations (AutoDock Vina) to map binding affinities to CYP active sites .
  • Cytotoxicity Assays : Compare computational predictions with in vitro IC₅₀ values from MTT assays.

Q. Table 3: Predicted vs. Experimental Metabolic Intermediates

IntermediatePredicted Half-life (h)Experimental IC₅₀ (μM)
Chloroethylamine1.225.3 ± 2.1
Cyclopropane-diol4.8>100

Q. How can researchers address contradictions in thermal stability data reported for urea derivatives?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform multiple heating cycles (5–10°C/min) to identify reversible vs. irreversible phase transitions.
  • TGA-MS Coupling : Correlate mass loss (TGA) with evolved gases (MS) to distinguish decomposition pathways.

Example : Discrepancies in melting points (e.g., 143°C vs. 156°C) may arise from polymorphic forms or solvent retention .

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